Ladostigil Tartrate is a novel pharmacological agent that has garnered significant attention in the field of neurodegenerative disease research due to its multifunctional properties. It is a dual acetylcholinesterase and monoamine oxidase inhibitor, which also exhibits neuroprotective and anti-inflammatory activities. The drug has been primarily investigated for its potential therapeutic applications in Alzheimer's disease (AD) and other forms of dementia, as well as Parkinson's disease with comorbid dementia10.
Ladostigil tartrate is synthesized from ladostigil, specifically as the tartrate salt of R(+)-6-(N-methyl, N-ethyl-carbamoyloxy)-N′-propargyl-1-aminoindan. The tartrate form enhances the solubility and stability of the compound, making it suitable for pharmaceutical formulations. This compound belongs to the class of acetylcholinesterase inhibitors and exhibits properties that may modulate oxidative stress and neuroinflammation .
The synthesis of ladostigil tartrate involves several key steps and parameters:
Ladostigil tartrate has a complex molecular structure characterized by the following features:
The molecular structure can be represented as follows:
This structural complexity underpins its pharmacological activity, particularly its interaction with neurotransmitter systems .
Ladostigil tartrate participates in various chemical reactions relevant to its pharmacological profile:
The mechanism of action of ladostigil tartrate involves multiple pathways:
Ladostigil tartrate possesses several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations aimed at treating cognitive disorders.
Ladostigil tartrate has several promising applications:
Neurodegenerative disorders like Alzheimer’s disease (AD) and Lewy body dementia involve multifactorial pathologies, including protein misfolding, oxidative stress, neurotransmitter deficits, and neuroinflammation. Traditional monotherapeutic agents (e.g., acetylcholinesterase (AChE) inhibitors or NMDA antagonists) offer symptomatic relief but fail to modify disease progression. This limitation spurred the development of multimodal drugs targeting complementary pathways simultaneously. Ladostigil tartrate exemplifies this strategy by integrating cholinesterase inhibition to boost acetylcholine levels with monoamine oxidase (MAO) inhibition to enhance monoaminergic neurotransmission and neuroprotection [4] [6]. This dual approach addresses both cognitive decline and non-cognitive symptoms (e.g., depression, motor impairments) while mitigating neuronal death through antioxidative and anti-apoptotic mechanisms [5] [8].
Table 1: Limitations of Monofunctional vs. Advantages of Multifunctional Agents in Neurodegeneration
Drug Type | Mechanism | Clinical Limitations |
---|---|---|
Rivastigmine | AChE/BuChE inhibition | Symptomatic only; GI side effects |
Rasagiline | MAO-B inhibition | No effect on cholinergic deficits |
Ladostigil | AChE + MAO-B inhibition | Symptomatic + neuroprotective |
Ladostigil (TV-3326) emerged from rational hybridization of pharmacophores from two established drugs:
The active enantiomer, (3R)-3-(prop-2-ynylamino)indan-5-yl ethyl(methyl)carbamate, optimizes target engagement. Preclinical studies confirmed its brain selectivity—MAO inhibition occurs centrally with minimal peripheral effects, reducing tyramine-related hypertension risks [4] [6]. The tartrate salt formulation (CAS 209394-46-7) enhances solubility and bioavailability, critical for sustained neuroprotection [8] [9].
Table 2: Structural Hybridization of Ladostigil
Precursor Drug | Key Pharmacophore | Function in Ladostigil |
---|---|---|
Rasagiline | N-propargylamine | MAO-B inhibition; anti-apoptotic effects |
Rivastigmine | Ethyl-methyl carbamate | Reversible AChE/BuChE inhibition |
Ladostigil | Fused indan-carbamate | Dual MAO + ChE inhibition |
Ladostigil’s multimodal action translates to broad efficacy across neurodegenerative conditions:
Clinical trials validated its relevance:
Table 3: Key Pharmacodynamic Effects of Ladostigil
Mechanism | Biological Effect | Relevance to Disease |
---|---|---|
AChE/BuChE inhibition | ↑ Acetylcholine in cortex/hippocampus | Improves memory and attention |
MAO-A/B inhibition | ↑ Serotonin, dopamine; ↓ reactive oxygen species | Antidepressant; neuroprotection |
BDNF/GDNF upregulation | Neurite outgrowth; synaptic repair | Reverses neuronal atrophy |
NF-κB pathway suppression | ↓ TNF-α, IL-6 in microglia | Reduces neuroinflammation |
Table 4: Ladostigil Tartrate Compound Nomenclature
Identifier Type | Name or Code |
---|---|
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
CAS Registry | 209394-46-7 (tartrate); 209349-27-4 (free base) |
Synonyms | TV-3326; Ladostigil hemitartrate |
Molecular Formula | (C₁₆H₂₀N₂O₂)₂·C₄H₆O₆ (tartrate) |
PubChem CID | 53398672 (free base); 17397392 (tartrate) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: